molecular formula C20H36O2 B1681606 Sclareol CAS No. 515-03-7

Sclareol

Cat. No.: B1681606
CAS No.: 515-03-7
M. Wt: 308.5 g/mol
InChI Key: XVULBTBTFGYVRC-NKBYQBPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sclareol is a fragrant chemical compound classified as a bicyclic diterpene alcohol. It is primarily found in the plant Salvia sclarea, commonly known as clary sage. This compound is valued for its sweet, balsamic scent and is widely used in the fragrance industry. It is also recognized for its various biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Sclareol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sclareol has a wide range of scientific research applications:

Mechanism of Action

Sclareol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Sclareol is often compared with other labdane diterpenes such as:

Uniqueness of this compound: this compound is unique due to its dual hydroxyl groups and its ability to serve as a versatile synthon for the synthesis of various bioactive compounds. Its wide range of biological activities and applications in different industries further highlight its significance .

Properties

CAS No.

515-03-7

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

(2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16?,18-,19-,20+/m0/s1

InChI Key

XVULBTBTFGYVRC-NKBYQBPKSA-N

Isomeric SMILES

C[C@]12CCCC(C1CC[C@@](C2CC[C@](C)(C=C)O)(C)O)(C)C

SMILES

C[C@@](CC[C@H]1[C@](O)(CC[C@H]2C(C)(CCC[C@]12C)C)C)(C=C)O

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C

Appearance

Solid powder

melting_point

Mp 105.5-106 °
105.5-106°C

515-03-7

physical_description

Pellets or Large Crystals
Solid;  Bitter herbaceous hay-like aroma

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

labd-14-ene-8alpha, 13beta-diol
sclareol
sclareol oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sclareol
Reactant of Route 2
Reactant of Route 2
Sclareol
Reactant of Route 3
Reactant of Route 3
Sclareol
Reactant of Route 4
Reactant of Route 4
Sclareol
Reactant of Route 5
Reactant of Route 5
Sclareol
Reactant of Route 6
Reactant of Route 6
Sclareol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.